molecular formula C9H13NO2S B1425061 2-[3-(Methylsulfonyl)phenyl]ethylamine CAS No. 933696-63-0

2-[3-(Methylsulfonyl)phenyl]ethylamine

Cat. No.: B1425061
CAS No.: 933696-63-0
M. Wt: 199.27 g/mol
InChI Key: OIWYCAKEVPDNNP-UHFFFAOYSA-N
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Description

2-[3-(Methylsulfonyl)phenyl]ethylamine ( 933696-63-0) is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of 2-phenethylamines, a motif widely present in nature and known for its significant role across a diverse range of biological targets . The core phenethylamine structure, consisting of an aromatic ring and a flexible ethylamine side chain, is found in numerous endogenous neurotransmitters, hormones, and clinically active compounds . This specific derivative is characterized by a methylsulfonyl group at the meta-position of the phenyl ring, a functional group known to influence the molecule's electronic properties, polarity, and potential for target binding . Researchers value this compound as a versatile building block or intermediate for the design and synthesis of novel bioactive molecules. Its structure makes it particularly relevant for probing biological systems such as G-protein-coupled receptors (GPCRs), including adrenergic and dopamine receptors, as well as enzymes like carbonic anhydrases . The presence of the amine group allows for further derivatization, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYCAKEVPDNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Substituted Phenyl Precursors

A common approach involves sulfonylation of 3-substituted phenyl intermediates using methylsulfonyl chloride (CH3SO2Cl) under controlled conditions.

  • Reaction conditions: The methylsulfonyl chloride is added dropwise to a cooled solution (0 °C) of the phenyl precursor in an inert solvent (e.g., dichloromethane).
  • Work-up: After stirring at room temperature for 2 hours, the reaction mixture is concentrated, filtered, and washed to isolate the methylsulfonyl-substituted intermediate.
  • Yield: Typically around 85%, with melting points reported in the range of 85-87 °C.
  • Analytical data: Mass spectrometry confirms the expected molecular ion peaks (e.g., m/z = 253, 255).

Introduction of the Ethylamine Side Chain

The ethylamine moiety can be introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution: Starting from a 3-(methylsulfonyl)phenyl halide or sulfonate ester, reaction with ethylene diamine or related amine nucleophiles under basic conditions (e.g., K2CO3 in DMF) results in substitution of the leaving group with the ethylamine side chain.
  • Reductive amination: Alternatively, aldehyde intermediates bearing the 3-(methylsulfonyl)phenyl group can be reacted with ammonia or primary amines followed by reduction with agents such as sodium cyanoborohydride.

These methods provide the ethylamine functionality with good regioselectivity and moderate to high yields.

Palladium-Catalyzed Coupling Reactions

In advanced synthetic routes, palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is employed to assemble the aromatic core with the methylsulfonyl substituent:

  • Procedure: Aryl boronic acids bearing the methylsulfonyl group are coupled with halogenated ethylamine precursors in the presence of Pd(PPh3)4 catalyst, K2CO3 base, and solvents like isopropanol/water mixtures.
  • Reaction conditions: Reflux for 6 hours under nitrogen atmosphere.
  • Purification: Extraction with ethyl acetate, washing, drying, and vacuum evaporation yields the coupled product.
  • Yield: About 60% with melting points around 138-139 °C.

Oxidation of Methylthio Precursors

Another route involves oxidation of methylthio-substituted phenyl compounds to methylsulfonyl derivatives:

  • Oxidizing agent: Meta-chloroperbenzoic acid (mCPBA) is commonly used.
  • Process: The methylthio compound is dissolved in dichloromethane and cooled to 263–273 K; mCPBA is added slowly with stirring.
  • Outcome: The methylthio group is converted to methylsulfonyl with high efficiency.
  • Subsequent steps: The oxidized compound can then be functionalized to introduce the ethylamine group as described above.

Practical Considerations in Preparation

Solvent and Temperature Control

  • Reactions involving sulfonyl chlorides require low temperatures (0–5 °C) initially to control reactivity and minimize side reactions.
  • Solvents such as dichloromethane, DMF, and isopropanol are favored for their ability to dissolve reactants and facilitate coupling reactions.

Purification Techniques

  • Organic layers are washed with brine and dried over anhydrous sodium sulfate.
  • Products are purified by vacuum evaporation, recrystallization, or chromatographic techniques.
  • Melting points and mass spectrometry are used to confirm product identity and purity.

Stock Solution Preparation for Research Use

For experimental and biological studies, this compound is often prepared as stock solutions with precise molar concentrations.

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 5.0183 1.0037 0.5018
5 mg 25.0916 5.0183 2.5092
10 mg 50.1832 10.0366 5.0183
  • Stock solutions are prepared by dissolving the compound in solvents like DMSO.
  • For in vivo formulations, co-solvents such as PEG300, Tween 80, and corn oil may be added sequentially with mixing and clarification steps to ensure solution clarity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Sulfonylation with CH3SO2Cl Methylsulfonyl chloride, DCM, 0 °C to RT ~85 Requires careful temperature control
Nucleophilic substitution 3-(Methylsulfonyl)phenyl halide, ethylamine, K2CO3, DMF Moderate Good regioselectivity
Pd-catalyzed coupling Aryl boronic acid, Pd(PPh3)4, K2CO3, reflux ~60 Useful for complex derivatives
Oxidation of methylthio group mCPBA, DCM, 263-273 K High Converts methylthio to methylsulfonyl

Chemical Reactions Analysis

2-[3-(Methylsulfonyl)phenyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

2-[3-(Methylsulfonyl)phenyl]ethylamine serves as a precursor for developing new pharmaceutical compounds. Its structural similarity to other biologically active compounds positions it as a candidate for studying neurotransmission and potential therapeutic effects on mood disorders and neurodegenerative diseases. Research indicates that derivatives of 2-phenethylamines exhibit diverse pharmacological activities, including interactions with serotonin receptors.

Biochemical Studies

The compound is utilized in biochemical assays to study biological processes. It has been shown to interact with cyclooxygenase (COX) enzymes, inhibiting their activity and affecting the arachidonic acid pathway, which is crucial in inflammation. This action highlights its potential as an anti-inflammatory agent.

Optoelectronics

In the field of optoelectronics, this compound is used in designing perovskite light-emitting diodes (PeLEDs). It acts as a molecular additive that enhances device stability by reducing defect-mediated non-radiative recombination, thereby improving overall device performance.

Industrial Applications

The compound finds applications in producing light-sensitive resins and other industrial chemicals. Its ability to act as an intermediate in synthesizing various organic compounds makes it valuable in industrial chemistry.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound by examining its effect on COX enzyme inhibition. The results demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting potential therapeutic applications for inflammatory conditions.

Case Study 2: Optoelectronic Device Performance

In another study focusing on optoelectronics, researchers incorporated this compound into perovskite structures for LED applications. The findings indicated that this compound improved the stability and efficiency of the devices under high-current operations.

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfonyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound’s ability to release nitric oxide (NO) also contributes to its biological effects, such as vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

2-[4-(Methylsulfonyl)phenyl]ethylamine (CAS: 153402-45-0)
  • Structural Difference : The methylsulfonyl group is at the para position instead of meta.
  • Properties :
    • Molecular weight: 199.27 g/mol (same as meta isomer).
    • Density: 1.188 g/cm³ (predicted) .
    • Boiling point: 377.1°C (predicted) .
    • pKa: 9.34 (vs. meta isomer’s unreported pKa, likely similar).
  • Key Distinction : Para substitution may alter electronic effects and steric interactions in molecular binding. For example, para-substituted analogs are often prioritized in drug design for improved metabolic stability .
2-(4-Methylsulfonyl-phenyl)-ethylamine hydrochloride (CAS: 849020-96-8)
  • Structural Difference : Hydrochloride salt of the para isomer.
  • Properties :
    • Purity: 97% .
    • Molecular weight: 235.73 g/mol (free base + HCl).
  • Application : Salt forms improve crystallinity and solubility for synthetic handling.

Alkyl Chain Variants

1-[4-(Methylsulfonyl)phenyl]-1-propanamine (CAS: 889937-01-3)
  • Structural Difference : Propylamine chain (‑CH₂CH₂CH₂NH₂) instead of ethylamine.
  • Properties: Molecular formula: C₁₀H₁₅NO₂S (vs. C₉H₁₃NO₂S for the target compound). Purity: 95% .

Heterocyclic Derivatives

N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine (CAS: 2135339-91-0)
  • Structural Difference : Pyrimidine ring replaces the ethylamine group.
  • Properties :
    • Purity: 95% .

Piperidine Derivatives

1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651057-01-1)
  • Structural Difference : Piperidine ring with methylsulfonyl and amine groups.
  • Properties :
    • Purity: 96% .
  • Impact : Cyclic amines like piperidine are common in CNS-targeting drugs due to improved bioavailability .

Research Findings

  • Substituent Position : Meta-substituted compounds (e.g., the target) may exhibit distinct receptor-binding profiles compared to para isomers due to altered electronic environments .
  • Salt vs. Free Base : Hydrochloride salts (e.g., CAS 849020-96-8) enhance aqueous solubility, critical for in vivo studies .
  • Structural Complexity : Heterocyclic derivatives (e.g., pyrimidine-diamine) broaden pharmacological utility but may reduce synthetic accessibility .

Biological Activity

2-[3-(Methylsulfonyl)phenyl]ethylamine, also known as this compound hydrochloride, is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClN₁O₂S
  • Molecular Weight : Approximately 235.73 g/mol
  • CAS Number : 933696-63-0

The compound features a methylsulfonyl group attached to a phenyl ring, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Neurotransmitter Modulation

The compound has been noted for its potential role in modulating neurotransmitter systems, particularly serotonin receptors. This modulation may influence mood and cognitive functions, making it a candidate for further research in psychiatric and neurological applications.

Anticancer Properties

In studies involving various cancer cell lines, compounds structurally similar to this compound have shown promising antiproliferative effects. For example, derivatives tested on cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells demonstrated IC50 values ranging from 0.33 to 7.10 μM, indicating significant cytotoxicity against these cell lines .

The precise mechanism of action for this compound is still under investigation. However, similar compounds often interact with specific receptors or enzymes involved in cell signaling pathways. The inhibition of telomerase activity has been observed in related compounds, suggesting a potential pathway for anticancer activity .

Synthesis Methods

Several methods exist for synthesizing this compound. These include:

  • Nucleophilic Substitution Reactions : Utilizing appropriate reagents to introduce the methylsulfonyl group onto the phenyl ring.
  • Reduction Reactions : Converting suitable precursors into the desired amine structure through reduction techniques.

Comparative Analysis

A comparison with structurally similar compounds reveals variations in biological activity and receptor selectivity:

Compound NameStructural FeaturesUnique Aspects
2-[4-(Methylsulfonyl)phenyl]ethylamine HydrochlorideDifferent position of the methylsulfonyl groupMay exhibit different receptor selectivity
2-[2-(Methylsulfonyl)phenyl]ethylamine HydrochlorideSubstituent on the second positionPotentially different pharmacokinetics
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolaneBoron-containing compoundUnique reactivity due to boron functionality

These comparisons highlight the unique interactions and potential therapeutic applications of this compound.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : MTT assays conducted on human cancer cell lines revealed that derivatives of this compound exhibit significant cytotoxicity, with some showing IC50 values as low as 0.50 μM .
  • Telomerase Activity : In experiments with MCF-7 cell lysates, certain derivatives significantly reduced telomerase activity at concentrations as low as 0.5 μM .

Q & A

Q. What are the established synthetic routes for 2-[3-(Methylsulfonyl)phenyl]ethylamine, and how can yield optimization be approached?

The synthesis typically involves alkylation or sulfonation reactions. A common method starts with 3-bromophenyl precursors, followed by sulfonation using methanesulfonyl chloride under controlled acidic conditions. Yield optimization requires monitoring reaction temperature (ideally 0–5°C during sulfonation to prevent side reactions) and purification via recrystallization or column chromatography using polar solvents like methanol/water mixtures . Upstream raw materials, such as 3-[4-(methylsulfonyl)phenyl]propanoic acid, may also serve as intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for 1^1H) and ethylamine backbone.
  • FT-IR : Peaks at 1150–1300 cm1^{-1} (S=O stretching) and 3300–3500 cm1^{-1} (N-H stretching).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~199.27 for [M+H]+^+) . Purity assessment should combine HPLC with UV detection (λ ~254 nm) and elemental analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in inert atmospheres (argon/nitrogen) at room temperature to mitigate hygroscopic degradation .
  • Emergency procedures: Immediate rinsing with water for exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does this compound function as a multifunctional additive in perovskite LEDs, and what experimental parameters enhance device stability?

In perovskite LEDs, this compound improves crystallinity by passivating surface defects and reducing non-radiative recombination. Key parameters:

  • Doping Concentration : Optimize at 2–5 mol% to balance charge transport and interfacial barriers.
  • Annealing Temperature : 100–120°C to ensure uniform film morphology.
  • Operational Stability Testing : Monitor external quantum efficiency (EQE) under high current density (≥200 mA/cm2^2) to assess thermal degradation resistance .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (e.g., predicted vs. experimental) arise from differing purity levels or measurement techniques. To reconcile:

  • Perform thermogravimetric analysis (TGA) under inert gas (N2_2) with controlled heating rates (5–10°C/min).
  • Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions.
  • Ensure sample purity via HPLC and Karl Fischer titration to exclude moisture interference .

Q. What strategies mitigate challenges in synthesizing hydrochloride salts of this compound?

Hydrochloride salt formation often faces low yields due to hygroscopicity. Mitigation approaches:

  • Use dry HCl gas in anhydrous solvents (e.g., ethyl acetate) under strict moisture-free conditions.
  • Purify via vacuum sublimation or anti-solvent crystallization (e.g., adding diethyl ether to ethanol solutions).
  • Characterize salt stability using dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings:

  • Use Pd(PPh3_3)4_4 catalysts and aryl boronic acids at 80–100°C.
  • Monitor regioselectivity via LC-MS, as the sulfonyl group directs substitution to the para position relative to the ethylamine chain .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s role in supramolecular chemistry?

  • Host-Guest Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity with macrocycles like cucurbiturils.
  • X-ray Crystallography : Co-crystallize with host molecules to resolve structural interactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for NMR titrations .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict binding sites.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein targets (e.g., ion channels).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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